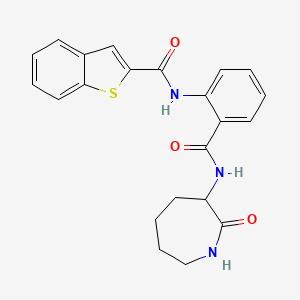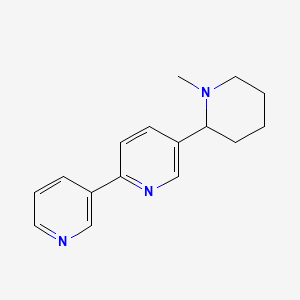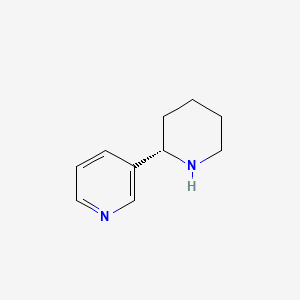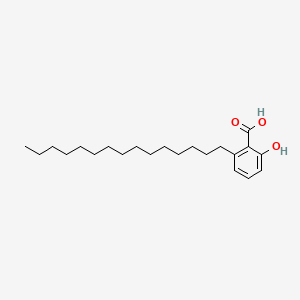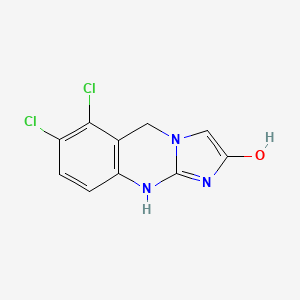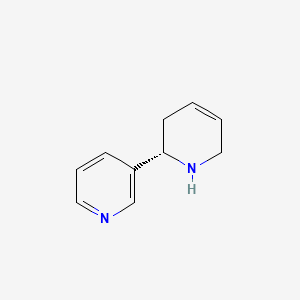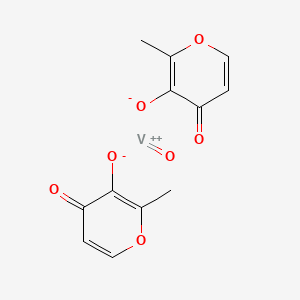
bis(maltolato)oxovanadium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(maltolato)oxovanadium(IV) is an organovanadium compound known for its insulin-mimetic properties. It has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes. The compound consists of a vanadium center coordinated to two maltolato ligands and an oxo group, forming a stable complex.
Applications De Recherche Scientifique
Bis(maltolato)oxovanadium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of vanadium.
Biology: The compound has been investigated for its role in modulating enzyme activities and cellular processes.
Medicine: It is primarily studied for its insulin-mimetic properties, making it a potential therapeutic agent for diabetes. Additionally, it has shown promise in neuroprotection and cancer treatment.
Mécanisme D'action
Target of Action
Bis(maltolato)oxovanadium(IV) (BMOV) is a potent, reversible, competitive, and orally active inhibitor of protein tyrosine phosphatases (PTPs), including HCPTPA, PTP1B, HPTPβ, and SHP2 . These PTPs are key components in the insulin signaling pathways .
Mode of Action
BMOV interacts with its targets (PTPs) and inhibits their activity. This inhibition leads to an increase in the phosphorylation of several key components of the insulin signaling pathways, such as phosphatidyl-inositol 3-kinase (PI3-K), and its downstream effector, protein kinase B (PKB) .
Biochemical Pathways
BMOV affects the insulin signaling pathway by inhibiting PTPs, leading to increased phosphorylation of key components of this pathway . This results in enhanced insulin signaling, which can improve glycemic metabolism . Furthermore, BMOV has been shown to regulate the unfolded protein response (UPR) pathway, affecting both apoptotic and pro-survival signaling .
Result of Action
The molecular and cellular effects of BMOV’s action include improved insulin signaling and glycemic metabolism , reduced cell viability in hepatic cells , and regulation of the UPR pathway, affecting both apoptotic and pro-survival signaling . In addition, BMOV has been shown to reduce nuclear damage caused by itself when co-treated with copper .
Action Environment
Environmental factors, such as the presence of other minerals like copper, can influence the action, efficacy, and stability of BMOV. For instance, co-treatment with copper and BMOV has been shown to reduce the toxicity of BMOV, correcting reduced cell viability when cells were co-incubated with BMOV and copper . This suggests that the environment in which BMOV is administered can significantly impact its therapeutic potential.
Analyse Biochimique
Biochemical Properties
Bis(maltolato)oxovanadium(IV) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glutathione peroxidase (GSH-Px), glutathione reductase (GR), and glutathione transferase (GST), which are enzymes related to antioxidant defence .
Cellular Effects
Bis(maltolato)oxovanadium(IV) has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in diabetic streptozotocin rats, treatment with bis(maltolato)oxovanadium(IV) led to changes in the concentration of various trace elements in the tissues .
Molecular Mechanism
The molecular mechanism of action of bis(maltolato)oxovanadium(IV) is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(maltolato)oxovanadium(IV) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of bis(maltolato)oxovanadium(IV) vary with different dosages in animal models. For instance, in a study with diabetic streptozotocin rats, a higher dosage of bis(maltolato)oxovanadium(IV) led to a decrease in food intake, glycaemia, selenium absorbed, selenium retained, and selenium content in the kidney, liver, and spleen .
Metabolic Pathways
Bis(maltolato)oxovanadium(IV) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(maltolato)oxovanadium(IV) can be synthesized through the reaction of vanadyl sulfate with maltol in an aqueous solution. The reaction typically involves dissolving vanadyl sulfate in water, followed by the addition of maltol. The mixture is then heated to promote the formation of the bis(maltolato)oxovanadium(IV) complex. The reaction can be represented as follows:
VOSO4+2C6H6O3→VO(C6H5O3)2+H2SO4
Industrial Production Methods
While the laboratory synthesis of bis(maltolato)oxovanadium(IV) is well-documented, industrial production methods are less commonly reported. the scalability of the synthesis process involves optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(maltolato)oxovanadium(IV) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form vanadium(V) complexes.
Reduction: It can be reduced to vanadium(III) species under specific conditions.
Substitution: The maltolato ligands can be substituted with other ligands, leading to the formation of different vanadium complexes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize bis(maltolato)oxovanadium(IV) to vanadium(V) complexes.
Reduction: Reducing agents like sodium borohydride can reduce the compound to vanadium(III) species.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of coordinating solvents.
Major Products
Oxidation: Vanadium(V) complexes.
Reduction: Vanadium(III) species.
Substitution: New vanadium complexes with different ligands.
Comparaison Avec Des Composés Similaires
Bis(maltolato)oxovanadium(IV) can be compared with other vanadium complexes, such as:
Bis(acetylacetonato)oxovanadium(IV): Similar insulin-mimetic properties but different ligand structure.
Sodium Metavanadate: An inorganic vanadium compound with antidiabetic effects.
Bis(ethylmaltolato)oxovanadium(IV): A derivative with enhanced bioavailability and potency.
Uniqueness
Bis(maltolato)oxovanadium(IV) stands out due to its stability, bioavailability, and potent insulin-mimetic effects. Its unique coordination environment and ligand structure contribute to its distinct pharmacological properties.
Propriétés
Numéro CAS |
38213-69-3 |
|---|---|
Formule moléculaire |
C12H10O7V |
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
2-methyl-4-oxopyran-3-olate;oxovanadium(2+) |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 |
Clé InChI |
XUOLEICXAPEOSI-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |
SMILES canonique |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |
Apparence |
Black solid powder |
Key on ui other cas no. |
38213-69-3 |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




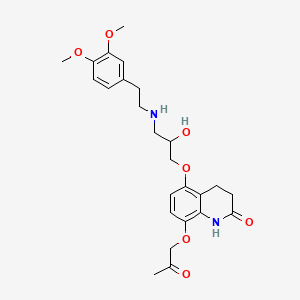
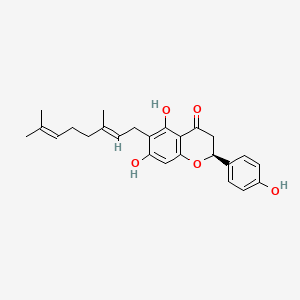

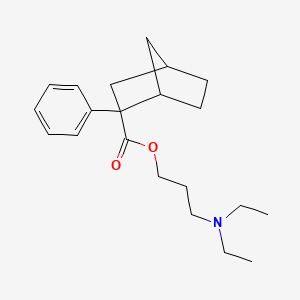
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)
